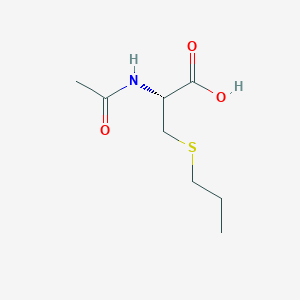

N-Acetyl-S-propyl-L-cysteine

説明

Contextualization within Mercapturic Acid Metabolism Research

The study of N-Acetyl-S-propyl-L-cysteine is firmly rooted in the broader field of mercapturic acid metabolism. Mercapturic acids are the final products of a major detoxification pathway for a wide array of electrophilic compounds. nih.govchemrxiv.org This metabolic route begins with the conjugation of the xenobiotic substance with glutathione (B108866), an important antioxidant. nih.gov This initial step is followed by a series of enzymatic modifications, including hydrolysis and N-acetylation in the kidney, which ultimately results in the formation of a mercapturic acid that can be excreted in the urine. nih.govchemrxiv.org The analysis of these N-acetyl-L-cysteine S-conjugate metabolites is a common, non-invasive method for assessing exposure to electrophilic xenobiotics. nih.govchemrxiv.org

The metabolism of 1-bromopropane (B46711) (1-BP), for example, involves conjugation with glutathione to form S-n-propyl-glutathione. This intermediate is then cleaved to S-n-propyl-L-cysteine, which is further metabolized to produce several mercapturic acid conjugates, including this compound, that are subsequently excreted. nih.gov

Significance as a Biomarker in Xenobiotic Exposure Studies

The primary significance of this compound in academic research lies in its utility as a biomarker of exposure. nih.govoup.com A biomarker is a measurable indicator of some biological state or condition, and in this case, it indicates exposure to specific xenobiotics. Research has demonstrated a strong correlation between the levels of this compound in urine and the extent of exposure to certain industrial chemicals, most notably 1-bromopropane. nih.govnih.gov

Studies involving workers in industries that use 1-bromopropane, such as in the manufacturing of foam cushion adhesives and in vapor degreasing processes, have been central to establishing this link. nih.govnih.gov In these occupational settings, researchers have measured the concentration of 1-bromopropane in the breathing zones of workers and concurrently analyzed their urine for this compound. The findings consistently show that higher exposure to 1-bromopropane leads to higher levels of its metabolite in urine. nih.govoup.comnih.gov For instance, workers with spraying jobs, who had higher time-weighted average (TWA) exposures to 1-BP, also had higher urinary concentrations of this compound. nih.govoup.com

The relationship between 1-BP exposure and urinary this compound has been found to be statistically significant, making it a reliable tool for biological monitoring. nih.govoup.comnih.gov This is particularly valuable for assessing exposure in both high-exposure scenarios, like spray adhesive applications, and in environments with lower ambient concentrations of the solvent. nih.govnih.gov

| Worker Group | 1-BP TWA Geometric Mean (ppm) | Urinary AcPrCys 48-h Geometric Mean (µg/L) | Statistical Significance (P-value) | Source |

|---|---|---|---|---|

| Sprayers (Foam Cushion) | 92.4 | Higher levels observed | < 0.05 | nih.govoup.com |

| Non-Sprayers (Foam Cushion) | 10.5 | Lower levels observed | < 0.01 | nih.govoup.com |

| Workers Near Vapor Degreasers | 2.6 | 1.3 | < 0.01 | nih.gov |

| Workers Remote from Vapor Degreasers | 0.31 | 0.12 | Not specified | nih.gov |

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on several key areas. A significant trajectory involves the refinement of analytical methods for its detection and quantification. The use of advanced techniques like high-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (ESI-MS) has been instrumental in accurately measuring this biomarker in urine samples. nih.gov

Another important research direction is the expansion of its application to understand the metabolism of other xenobiotics. While the link to 1-bromopropane is well-established, studies are exploring its formation from other compounds. For example, propylene (B89431) oxide, a chemical used in fumigation and sterilization, is also metabolized via a pathway that could potentially lead to the formation of related mercapturic acids. who.intregulations.gov

Furthermore, research continues to investigate the toxicokinetics of this compound, examining the time course of its excretion following exposure. Studies have collected urine samples at different intervals—during work, after work, and upon waking—to better understand the absorption, metabolism, and elimination of the parent compound. nih.govoup.com This detailed kinetic information is crucial for developing more precise models of exposure and risk assessment.

The broader context of "mercapturomics," the global profiling of mercapturic acids, represents another frontier. nih.govchemrxiv.org Untargeted analytical approaches are being developed to discover and identify a wide range of mercapturic acids in biological samples, which could reveal exposure to a complex mixture of environmental and occupational chemicals. nih.gov this compound serves as a well-characterized example within this expanding field of study.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOKBYBSKZWNMI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162602 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-54-1 | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-propyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of N Acetyl S Propyl L Cysteine

Formation Mechanisms via the Mercapturic Acid Pathway

The mercapturic acid pathway is a multi-step process involving a series of enzymatic reactions that culminate in the formation of N-acetyl-L-cysteine S-conjugates, known as mercapturic acids. tandfonline.comnih.govresearchgate.net

The formation of N-Acetyl-S-propyl-L-cysteine begins with the conjugation of an electrophilic precursor, such as 1-bromopropane (B46711), with the tripeptide glutathione (B108866) (GSH). researchgate.netnih.gov This initial reaction is a critical detoxification step catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). tandfonline.comresearchgate.net The reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the precursor, displacing a leaving group (like a bromide ion). researchgate.netnih.gov This forms an S-propyl-glutathione conjugate. nih.govoup.comnih.gov Studies in animal models have shown that exposure to 1-bromopropane leads to a dose-dependent depletion of hepatic glutathione, which coincides with the formation of the S-propyl GSH conjugate. nih.govnih.gov

Following the initial conjugation, the newly formed S-propyl-glutathione undergoes sequential enzymatic degradation. tandfonline.comnih.gov The process unfolds as follows:

Hydrolysis: The glutamate (B1630785) and glycine (B1666218) residues are cleaved from the S-propyl-glutathione conjugate. This is accomplished by the actions of γ-glutamyltransferases and dipeptidases, resulting in the formation of S-propyl-L-cysteine. tandfonline.comoup.comnih.govspandidos-publications.com

N-Acetylation: The resulting S-propyl-L-cysteine is then N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT). tandfonline.comspandidos-publications.com This final step adds an acetyl group from acetyl-CoA to the amino group of the cysteine residue, yielding the terminal metabolite, this compound. spandidos-publications.com This final product is more water-soluble and is readily eliminated from the body, primarily through urine. researchgate.net

The metabolism of precursors like 1-bromopropane is complex and does not solely yield this compound. Several isomeric and related mercapturic acids are also formed. t3db.carti.org These metabolites arise from parallel or alternative metabolic pathways, often involving oxidation.

Key identified urinary metabolites include:

N-acetyl-S-(2-hydroxypropyl)cysteine . t3db.carti.orgindustrialchemicals.gov.au

N-acetyl-S-propyl cysteine-S-oxide (also known as N-acetyl-3-(propylsulfinyl)alanine). t3db.carti.orgindustrialchemicals.gov.au

N-acetyl-S-(2-oxopropyl)cysteine . rti.orgindustrialchemicals.gov.au

The formation of these metabolites suggests the involvement of cytochrome P450 (CYP) enzymes, particularly CYP2E1. researchgate.netnih.gov These enzymes can oxidize the precursor compound (1-bromopropane) to intermediates like 1-bromo-2-propanol (B8343) before or after conjugation with glutathione. rti.orgtandfonline.comca.gov For instance, the formation of N-acetyl-S-(2-hydroxypropyl)cysteine is a major pathway that is significantly reduced in the absence of CYP2E1, indicating its dependence on oxidative metabolism. ca.goveuropa.eu

Precursor Compounds and their Biotransformation to this compound

While other compounds could theoretically be metabolized to this compound, the vast majority of research focuses on one specific industrial solvent.

1-Bromopropane (1-BP), also known as n-propyl bromide, is an organic solvent used in applications such as spray adhesives and degreasing agents. nih.govwho.int Human exposure, particularly in occupational settings, leads to the absorption and subsequent metabolism of 1-BP. nih.gov The metabolism of 1-BP occurs through both direct conjugation with glutathione and oxidation by cytochrome P450 enzymes. researchgate.netnih.gov The direct conjugation pathway specifically leads to the formation of this compound, which is then excreted in the urine. nih.govoup.comnih.gov

Numerous studies have confirmed that urinary this compound (often abbreviated as AcPrCys) is a reliable and specific biomarker for assessing exposure to 1-BP. nih.govwho.intnih.gov Research on workers using 1-BP-based adhesives has demonstrated a statistically significant correlation between the concentration of 1-BP in the air and the levels of AcPrCys found in the workers' urine. nih.govnih.gov

Table of Chemical Compounds

Biotransformation of Organosulfur Compounds from Dietary Sources (e.g., Allium Species)

Organosulfur compounds (OSCs) are characteristic secondary metabolites found in plants of the Allium genus, such as garlic and onions. researchgate.netmdpi.com These compounds are responsible for the distinct aroma and flavor of these vegetables and possess a range of biological properties. researchgate.netnih.gov The primary sulfur compounds in intact Allium vegetables are γ-glutamyl-S-alk(en)yl-L-cysteines, which are converted to S-alk(en)yl-L-cysteine sulfoxides (ACSOs), such as alliin (B105686) in garlic. researchgate.netmdpi.com

When the plant tissue is damaged by crushing or cutting, the enzyme alliinase is released from cell vacuoles. researchgate.netmdpi.com Alliinase catalyzes the rapid conversion of ACSOs into reactive sulfenic acid intermediates. researchgate.netmdpi.com In the case of garlic, alliin is transformed into 2-propenesulfenic acid, which is unstable and quickly decomposes to form compounds like allicin, diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). researchgate.netsci-hub.se

The biotransformation of these dietary OSCs in humans leads to the formation of various metabolites. Following the consumption of black garlic, a range of OSCs and their metabolites are excreted in the urine. mdpi.com Studies have identified N-acetylated derivatives, such as N-acetyl-S-allyl-L-cysteine (NASAC) and N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC), as urinary metabolites. mdpi.com These compounds are derived from S-allyl-L-cysteine (SAC) and S-(2-carboxypropyl)-L-cysteine, respectively, and are believed to be N-acetylated in the liver and kidneys. mdpi.com This indicates that mercapturic acid pathway is a key route for the metabolism of Allium-derived organosulfur compounds.

Table 1: Key Organosulfur Compounds in Allium Species and Their Metabolites

| Precursor/Compound | Source Example | Key Metabolite(s) | Citation |

|---|---|---|---|

| Alliin (S-allyl-L-cysteine sulfoxide) | Garlic (Allium sativum) | Allicin, Diallyl Disulfide (DADS), N-acetyl-S-allyl-L-cysteine (NASAC) | researchgate.netmdpi.com |

| S-(2-carboxypropyl)-L-cysteine | Garlic (Allium sativum) | N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC) | mdpi.com |

| γ-glutamyl-S-alk(en)yl-L-cysteines | Allium Species | S-alk(en)yl-L-cysteine sulfoxides (ACSOs) | researchgate.netmdpi.com |

Metabolite Identification from Epithionitriles (e.g., 1-Cyano-2,3-epithiopropane)

Epithionitriles are compounds formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in Brassica vegetables like cabbage and broccoli. mdpi.comnih.gov When alkenyl glucosinolates are broken down in the presence of the epithiospecifier protein (ESP), epithionitriles are produced instead of the more commonly known isothiocyanates. nih.govfrontiersin.org

The metabolism of these compounds in humans has been investigated, with a focus on 1-cyano-2,3-epithiopropane (CETP), a predominant epithionitrile in many Brassica vegetables. mdpi.comnih.gov Research shows that epithionitriles are bioavailable and are metabolized through the mercapturic acid pathway, similar to isothiocyanates. mdpi.com The process likely begins with the conjugation of the epithionitrile with glutathione (GSH), a reaction probably catalyzed by glutathione-S-transferases. mdpi.com

Following consumption of vegetables rich in CETP, a major urinary metabolite has been identified as N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl-cysteine. mdpi.comuni-bayreuth.de This metabolite is an S-methylated mercapturic acid. mdpi.com The identification of this compound confirms that the metabolic pathway involves the opening of the epithio ring, conjugation with glutathione, and subsequent enzymatic processing and N-acetylation to form the final excreted mercapturic acid. mdpi.comnih.gov Studies on other epithionitriles, such as 1-cyano-4,5-epithiopentane (CETPent), also show metabolism via the mercapturic acid pathway and excretion of corresponding N-acetyl-S-(cyano-(methylthio)alkyl)-l-cysteine metabolites. nih.govd-nb.info

Table 2: Metabolites Identified from Epithionitrile Consumption

| Epithionitrile | Source Example | Identified Human Urinary Metabolite | Citation |

|---|---|---|---|

| 1-Cyano-2,3-epithiopropane (CETP) | Cabbage, Brussels Sprouts | N-acetyl-S-(3-cyano-2-(methylsulfanyl)propyl-cysteine | mdpi.comnih.gov |

| 1-Cyano-4,5-epithiopentane (CETPent) | Pak Choi | N-acetyl-S-(5-cyano-4-(methylthio)pentyl)-l-cysteine | nih.govd-nb.info |

| 1-Cyano-3,4-epithiobutane (CETB) | Pak Choi | Expected metabolite was not detectable, suggesting an additional metabolic pathway. | nih.govd-nb.info |

Biomarker Applications in Exposure Assessment and Biomonitoring Studies

Utility of N-Acetyl-S-propyl-L-cysteine as an Exposure Biomarker for 1-Bromopropane (B46711)

This compound (AcPrCys) is a principal urinary metabolite of 1-bromopropane (1-BP), an industrial solvent used in adhesives, degreasing, and dry cleaning. nih.govoup.comcdc.govcdc.gov The metabolism of 1-BP in the body involves conjugation with glutathione (B108866), which is subsequently broken down and acetylated to form AcPrCys, a type of mercapturic acid that is excreted in the urine. nih.govcdc.gov This metabolic relationship makes the quantification of AcPrCys in urine a reliable method for assessing an individual's internal dose of 1-BP. nih.govcdc.gov

Biomonitoring studies in occupational settings have demonstrated the effectiveness of urinary AcPrCys in quantifying worker exposure to 1-BP. nih.gov In workplaces where 1-BP is used, such as in the manufacturing of foam cushions or in vapor degreasing operations, workers exhibit significantly higher levels of urinary AcPrCys compared to unexposed individuals. nih.govnih.gov

For instance, in a study of workers using 1-BP-based spray adhesives, those directly involved in spraying activities had much higher urinary AcPrCys concentrations than non-sprayers, reflecting their greater exposure. nih.govnih.gov Research has successfully used AcPrCys to assess exposure even at low levels, such as those found in facilities using vapor degreasers. nih.gov

While most significant exposures occur in occupational settings, there is potential for environmental exposure for individuals living near facilities that use 1-BP. cdc.gov The detection of AcPrCys in the general population, although at much lower levels, suggests its utility in assessing widespread, low-level environmental exposures. cdc.gov

A key strength of AcPrCys as a biomarker is its strong correlation with the concentration of airborne 1-BP, the parent xenobiotic. nih.gov Multiple field studies have established a statistically significant relationship between the time-weighted average (TWA) breathing zone concentrations of 1-BP and the levels of AcPrCys in urine. nih.govcdc.govnih.gov

In one study involving foam cushion workers, urinary AcPrCys levels showed a clear trend that mirrored the TWA exposures to 1-BP, with higher concentrations found in workers with higher air exposure. nih.govoup.com The association was statistically significant for both high-exposure (sprayers) and lower-exposure (non-sprayers) job roles. nih.govnih.gov Similarly, a study of workers at vapor degreasing facilities found that urinary AcPrCys concentrations were significantly associated with 1-BP TWA air concentrations. nih.gov

This direct relationship allows for the estimation of personal air exposure levels from urine samples, providing a more integrated measure of uptake from all routes, including inhalation and dermal absorption, compared to air sampling alone.

Table 1: Occupational Exposure to 1-Bromopropane and Corresponding Urinary Biomarker Levels

This table presents findings from studies on workers exposed to 1-Bromopropane (1-BP), showing the relationship between air concentrations and the urinary levels of its metabolite, this compound (AcPrCys).

| Study Population | Exposure Group | Geometric Mean 1-BP Air Concentration (ppm) | Geometric Mean Urinary AcPrCys (48-h) | Source |

| Foam Cushion Workers | Sprayers | 92.4 | - | nih.gov |

| Foam Cushion Workers | Non-Sprayers | 10.5 | - | nih.gov |

| Vapor Degreasing Workers | Near Degreasers | 2.6 | 1.3 µg/g creatinine | nih.gov |

| Vapor Degreasing Workers | Remote from Degreasers | 0.31 | 0.12 µg/g creatinine | nih.gov |

Comparative Biomarker Efficacy and Complementarity

The effectiveness of AcPrCys as a biomarker is often evaluated in comparison to other potential markers of 1-BP exposure.

Urinary Bromide Ion (Br⁻): The metabolism of 1-BP results in the release of bromide ions, which are also excreted in the urine. nih.gov Like AcPrCys, urinary bromide levels correlate well with high 1-BP exposure. nih.govnih.gov Studies have shown a very high correlation between urinary AcPrCys and bromide concentrations in the same samples from exposed workers. nih.govnih.gov However, bromide is less specific than AcPrCys. cdc.govwho.int The bromide ion is naturally present in some foods and medications, which can lead to elevated background levels in the general population, potentially confounding the assessment of low-level occupational or environmental exposure to 1-BP. cdc.govwho.int AcPrCys is considered more specific to 1-BP exposure. cdc.govwho.int

Globin Adducts: 1-Bromopropane can react with proteins to form adducts, such as S-propylcysteine on the globin chain of hemoglobin. oup.com The measurement of these globin adducts is another method for assessing 1-BP exposure. oup.com Research has shown a significant increase in globin S-propylcysteine adducts in workers exposed to 1-BP compared to controls. who.intoup.com Globin adducts have a longer biological half-life than urinary metabolites, reflecting an integrated exposure over a longer period (the lifespan of a red blood cell, approx. 120 days). This makes them useful for assessing cumulative exposure, while urinary metabolites like AcPrCys are better for evaluating recent or short-term exposures. oup.com

Monitoring for urinary metabolites like AcPrCys offers several advantages in toxicokinetic studies. A primary benefit is the non-invasive nature of urine collection, which is simple and can be performed by the individual. Furthermore, urinary metabolites often have longer physiological half-lives compared to the parent compound in blood. cdc.gov This provides a wider window for sample collection after an exposure event has occurred. The concentration of metabolites in urine can integrate exposure over several hours or days, offering a more stable and representative measure of an individual's absorbed dose than a single blood draw or air measurement, which reflect only a specific point in time. cdc.gov

Application in Population-Based Health and Nutrition Surveys

This compound has been measured in large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), to establish baseline levels in the general population. cdc.gov These surveys provide valuable data on the extent of exposure to various environmental chemicals.

The detection of AcPrCys in the urine of the general U.S. population was noted in the NHANES 2011–2012 survey. cdc.gov One study analyzing samples from 488 pregnant women in the U.S. found AcPrCys in 99% of samples, with a median concentration of 2.61 ng/mL. cdc.gov Another analysis of NHANES data for children aged 6-11 found mean concentrations of 2.6 ng/mL in males and 3.3 ng/mL in females. cdc.gov

The ubiquitous presence of AcPrCys in the general population, where direct exposure to 1-BP is expected to be minimal, has raised questions about its absolute specificity. cdc.gov It is possible that other chemicals or endogenous metabolic processes could contribute to the background levels observed in these population-wide surveys. cdc.gov Nevertheless, its application in these surveys is crucial for identifying trends, establishing reference ranges, and detecting potentially high-exposure subgroups within the broader population. cdc.gov

Analytical Methodologies for N Acetyl S Propyl L Cysteine Quantification in Biological Matrices

Advanced Chromatographic Techniques for Detection and Quantification

Chromatographic separation is fundamental to isolating N-Acetyl-S-propyl-L-cysteine from endogenous compounds in biological samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed, each offering distinct advantages and often paired with mass spectrometry for definitive identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry stands as a premier analytical tool for the determination of this compound in biological fluids. Its high sensitivity and specificity allow for the detection of low concentrations of the analyte, making it ideal for biomonitoring studies. LC-MS/MS methods are frequently employed for the analysis of various mercapturic acids, which are N-acetyl-l-cysteine-S-conjugates formed during the metabolism of a wide array of endogenous and exogenous chemicals.

Ultra-High Performance Liquid Chromatography (UPLC) coupled with electrospray ionization tandem mass spectrometry (ESI/MS/MS) offers a high-throughput and sensitive approach for the simultaneous quantification of multiple volatile organic compound (VOC) metabolites, including this compound, in urine. This methodology provides enhanced resolution and reduced analysis times compared to conventional HPLC.

One validated UPLC-ESI/MS/MS method allows for the concurrent measurement of 28 urinary VOC metabolites. The method has demonstrated high accuracy, with mean accuracy for spiked matrices ranging from 84% to 104%, and excellent sensitivity, with limits of detection between 0.5 and 20 ng/mL. The precision of this method is also notable, with relative standard deviations ranging from 2.5% to 11%.

| Parameter | Value | Reference |

| Mean Accuracy | 84% - 104% | |

| Limit of Detection | 0.5 - 20 ng/mL | |

| Relative Standard Deviation | 2.5% - 11% |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a robust and widely used technique for the quantification of this compound. An analytical procedure has been specifically developed for the detection and quantification of N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys) in human urine, where it serves as a biomarker for exposure to 1-bromopropane (B46711).

In a typical HPLC-MS setup, a C18 column is used for chromatographic separation. Detection is achieved using a mass spectrometer with electrospray ionization (ESI) operating in negative ion mode. Selected ion monitoring (SIM) is employed to enhance specificity, targeting the m/z values corresponding to the analyte and its internal standard. For instance, monitoring can be set at m/z 204 for AcPrCys and m/z 211 for a deuterated internal standard like [d(7)]-AcPrCys. This method has shown excellent recovery rates of 96% to 103% for fortified urine samples, with a limit of detection (LOD) of approximately 0.01 µg/mL.

| Parameter | Value | Reference |

| Monitored Ion (AcPrCys) | m/z 204 | |

| Monitored Ion (Internal Standard) | m/z 211 | |

| Recovery Rate | 96% - 103% | |

| Limit of Detection (LOD) | ~0.01 µg/mL | |

| Relative Standard Deviation (RSD) | ≤ 6.4% |

Acidic toxin metabolites, including N-Acetyl(propyl)cysteine, can be effectively separated and analyzed using a mixed-mode Newcrom B column with an MS-compatible mobile phase consisting of water, acetonitrile (B52724), and ammonium (B1175870) acetate. This approach allows for detection by various methods, including ESI for Mass Spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) represents another powerful technique for the analysis of cysteine derivatives, although it often requires derivatization to increase the volatility of the target compounds. For the determination of related compounds like S-propyl-L-cysteine sulfoxide (B87167), a GC-MS method has been established following conversion to tert-butyldimethylsilyl derivatives. These derivatives are then separated on a nonpolar capillary column. Mass spectrometry confirms the incorporation of the silyl (B83357) groups, with characteristic fragments observed upon electron impact ionization. For quantitative analysis in complex matrices like serum, where concentrations can be low, capillary gas chromatography with mass fragmentographic detection is employed.

High-Performance Thin-Layer Chromatography (HPTLC) Method Development

High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and high-throughput alternative for the quantification of related compounds. A specific, precise, and sensitive HPTLC-densitometric method has been developed and validated for the simultaneous estimation of N-Acetyl cysteine and Taurine in pharmaceutical dosage forms.

In this method, effective separation is achieved on pre-coated silica (B1680970) gel HPTLC plates using a mobile phase of n-butanol:acetic acid:water (8:0.5:1.5 v/v/v). Densitometric scanning is performed at a specific wavelength, for instance, 295 nm, to quantify the separated compounds. The RF values for N-Acetyl cysteine and Taurine in this system were found to be 0.29 and 0.52, respectively. The method demonstrated good linearity over a concentration range of 30 - 180 ng/band for N-Acetyl cysteine with a correlation coefficient of 0.999. The limit of detection for N-Acetyl cysteine was determined to be 11.24 ng/spot.

| Parameter | N-Acetyl cysteine | Reference |

| Mobile Phase | n-butanol:acetic acid:water (8:0.5:1.5 v/v/v) | |

| RF Value | 0.29 | |

| Wavelength for Densitometric Scanning | 295 nm | |

| Linearity Range | 30 - 180 ng/band | |

| Correlation Coefficient (r2) | 0.999 | |

| Limit of Detection (LOD) | 11.24 ng/spot |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is a critical step to remove interferences and concentrate the analyte from complex biological matrices. For the analysis of this compound in urine using HPLC-MS, solid-phase extraction (SPE) is a commonly used technique. In this procedure, urine samples are passed through a preconditioned C18 SPE column. The column is then washed, for example, with a 40% methanol (B129727)/60% water solution, before the analyte is eluted with a solvent like acetone.

Derivatization is often necessary, particularly for GC-MS analysis, to enhance the volatility and thermal stability of the analyte. A common strategy for amino acids is silylation. For instance, S-propyl-L-cysteine sulfoxide can be converted to its tert-butyldimethylsilyl derivative, which allows for silylation of the amino and carboxyl groups.

For HPLC with fluorescence detection, derivatization with a fluorogenic reagent can significantly improve sensitivity. o-Phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) is used to derivatize primary amines, forming fluorescent isoindole derivatives that can be readily detected. This derivatization is typically carried out in a basic pH environment.

Solid-Phase Extraction (SPE) Protocols for Urine Samples

Solid-phase extraction (SPE) is a frequently employed technique for the sample preparation of urine prior to the analysis of this compound. This method serves to clean up the sample and concentrate the analyte of interest. A common protocol involves the use of C18 SPE columns.

The general steps for SPE of urine samples include:

Column Conditioning: The C18 columns are first conditioned, often sequentially with solvents like acetone, a methanol/hydrochloric acid solution, and a water/methanol solution.

Sample Loading: Urine samples, with their pH adjusted to approximately 3.0, are loaded onto the conditioned columns.

Washing: To remove interfering substances, the columns are washed. A typical washing solution is a mixture of 40% methanol and 60% water.

Elution: The target analyte, this compound, is then eluted from the column using a strong organic solvent, such as acetone.

This extraction process prepares the sample for subsequent analysis by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Derivatization Techniques for Improved Detection Characteristics

While derivatization is a common strategy to enhance the detection of certain analytes, for this compound, quantification is typically achieved by direct analysis using highly sensitive instrumentation like liquid chromatography coupled with mass spectrometry (LC-MS). This approach, often utilizing electrospray ionization (ESI), provides sufficient sensitivity and specificity without the need for a separate derivatization step. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to specifically detect the mass-to-charge ratio (m/z) of the target analyte.

To ensure the accuracy and precision of quantification, an internal standard is crucial. The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound ([d₇]-AcPrCys), is a preferred method. This internal standard is added to the urine samples before the extraction process.

Because the deuterium-labeled standard has nearly identical chemical and physical properties to the native this compound, it experiences similar effects during sample preparation and ionization. However, it can be distinguished by its different mass-to-charge ratio in the mass spectrometer. For instance, in an HPLC-MS analysis using ESI in negative ion mode, the system monitors for m/z 204 for this compound and m/z 211 for the [d₇]-AcPrCys internal standard. This allows for accurate correction for any analyte loss during the extraction and analysis process, thereby improving the reliability of the quantitative results.

Method Validation and Performance Characteristics in Research Settings

The validation of analytical methods is essential to demonstrate their suitability for the intended purpose. For this compound, this involves establishing key performance characteristics to ensure the data generated is reliable and accurate.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of this compound in urine, one validated HPLC-MS method reported an LOD of approximately 0.01 µg/mL and an LOQ of 0.03 µg/mL.

| Parameter | Value (in µg/mL) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.01 | |

| Limit of Quantification (LOQ) | 0.03 |

Evaluation of Accuracy, Precision, and Recovery

Accuracy, precision, and recovery are fundamental parameters in method validation. Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. Recovery assesses the efficiency of the extraction process.

In a study quantifying this compound, urine samples were fortified at various concentration levels to evaluate these parameters. The recovery of the analyte from fortified urine samples ranged from 96% to 103%. The precision of the method was demonstrated by relative standard deviations (RSD) of 6.4% or less across the tested concentrations.

| Fortified Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|

| 0.625 | 96 - 103 | ≤ 6.4 | |

| 1.25 | 96 - 103 | ≤ 6.4 | |

| 5.0 | 96 - 103 | ≤ 6.4 | |

| 10.0 | 96 - 103 | ≤ 6.4 |

Assessment of Specificity and Selectivity in Complex Biological Samples

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. In complex biological samples like urine, which contain numerous endogenous compounds, ensuring the method is specific for this compound is paramount.

The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry significantly enhances selectivity. By employing techniques like selected ion monitoring (SIM), the mass spectrometer is set to detect only the specific mass-to-charge ratios of the analyte and its internal standard. This targeted approach minimizes interference from other compounds in the urine matrix, ensuring that the measured signal corresponds only to this compound, thus providing high specificity and selectivity.

Stability-Indicating Methods for Related Compounds

Stability-indicating analytical methods are crucial for accurately quantifying a specific compound by ensuring that the analytical signal is not affected by the presence of its degradation products, impurities, or other related compounds. For N-acetyl-L-cysteine (NAC), a closely related thiol-containing compound, the primary stability concern is its rapid oxidation to the disulfide form, N,N'-diacetyl-L-cystine (Di-NAC). pcdn.coinsights.bioinsights.bio Analytical methods must be able to separate and quantify both the reduced and oxidized forms to provide a true measure of the compound's stability in a given matrix, such as cell culture media or pharmaceutical formulations. insights.bioinsights.bio

Forced degradation studies are a key component in the development of these methods. nih.gov A stock solution of the analyte is exposed to various stress conditions, including heat, oxidation (e.g., with hydrogen peroxide), light, and extreme pH values, to intentionally generate degradation products. nih.gov The analytical method is then challenged to resolve the parent compound from these degradation products, proving its stability-indicating character. nih.gov

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for this purpose. insights.bioijisrt.com These methods often utilize a C18 column and a mobile phase typically consisting of an aqueous component with an organic modifier like acetonitrile or methanol. insights.bioijisrt.com To enhance retention and resolution of these polar compounds, ion-pairing agents may be incorporated into the mobile phase. ijper.org

Several challenges must be addressed during method development. The rapid oxidation of the sulfhydryl group in NAC upon contact with water necessitates careful sample preparation, often requiring the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or pH control to minimize degradation. pcdn.co The selection of an appropriate diluent is also a critical variable. ijper.org Validation of these methods is performed according to guidelines from the International Council for Harmonisation (ICH), assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). insights.bionih.gov

The table below summarizes typical chromatographic conditions used in stability-indicating methods for N-acetyl-L-cysteine and its related compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | Waters C18 (150 x 4.6 mm, 2 µm) |

| Mobile Phase | Acetonitrile and water (4:96 v/v) with 0.1% TFA | OPA Buffer and Methanol (10:90 v/v) |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection | UV at 212 nm | UV at 285 nm |

| Column Temperature | 25 °C | 35 °C |

| Injection Volume | 20 µL | 5 µL |

| This table is interactive. Users can sort and filter the data. |

Untargeted Metabolomics Approaches for Mercapturic Acid Profiling

Untargeted metabolomics has emerged as a powerful strategy for the comprehensive profiling of mercapturic acids (MAs), including this compound, in biological samples such as urine. nih.govchemrxiv.org Unlike targeted methods that measure a predefined list of compounds, untargeted approaches aim to detect and identify as many metabolites as possible in a sample, allowing for the discovery of novel biomarkers of exposure to xenobiotics and endogenous electrophiles. chemrxiv.orgresearchgate.net

These methodologies typically employ high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, coupled with ultra-performance liquid chromatography (UPLC) for separation. nih.govchemrxiv.org This combination provides the high sensitivity and mass accuracy required to detect a wide range of compounds in complex biological matrices. helmholtz-munich.de Data is often acquired in a data-independent acquisition (DIA) mode, which allows for the collection of fragmentation data for all ions, aiding in subsequent identification. nih.govchemrxiv.org

A key feature in the untargeted analysis of mercapturic acids is the use of common neutral loss (CNL) scanning. nih.govchemrxiv.org Mercapturic acids are N-acetyl-L-cysteine S-conjugates, and they characteristically lose a neutral fragment of 129 Da, corresponding to the N-acetyl-L-cysteine moiety, during fragmentation. nih.govchemrxiv.org By screening the data for this specific neutral loss, researchers can selectively identify potential mercapturic acid candidates from the vast number of features detected in a sample. nih.govchemrxiv.org

Recent advancements have led to the development of integrated, library-guided analysis workflows. nih.govresearchgate.net These approaches use curated libraries of known and predicted mercapturic acids to improve the annotation and identification of compounds found in samples. nih.govresearchgate.net Such methods have significantly increased the number of MA candidates that can be profiled in a single analysis, expanding our understanding of the "mercapturome" and its response to various exposures. nih.govresearchgate.net These untargeted studies are crucial for exposure-wide association studies, helping to link specific chemical exposures to biological outcomes. researchgate.net

The table below outlines the key components of an untargeted metabolomics workflow for mercapturic acid profiling.

| Stage | Technique/Approach | Purpose |

| Separation | UPLC (e.g., Reversed-Phase) | Chromatographic separation of metabolites in the biological sample. nih.govhelmholtz-munich.de |

| Analysis | High-Resolution Mass Spectrometry (e.g., QTOF-MS) | Accurate mass measurement of parent and fragment ions for formula prediction. nih.govhelmholtz-munich.de |

| Data Acquisition | Data-Independent Acquisition (DIA/MSE) | Comprehensive fragmentation of all precursor ions for structural information. nih.govchemrxiv.org |

| Data Processing | Common Neutral Loss (CNL) Scanning | Specific screening for the characteristic 129 Da loss to identify MA candidates. nih.govchemrxiv.org |

| Identification | Library-Guided Annotation | Matching experimental data against a curated database of MAs for putative identification. nih.govresearchgate.net |

| This table is interactive. Users can sort and filter the data. |

Toxicological and Mechanistic Research on N Acetyl S Propyl L Cysteine Formation

N-Acetyl-S-propyl-L-cysteine as an Indicator of Xenobiotic Exposure and Metabolism

This compound (AcPrCys) is recognized as a urinary biomarker for assessing exposure to certain xenobiotics, most notably the industrial solvent 1-bromopropane (B46711) (1-BP). cdc.govnih.govnih.gov Its presence and concentration in urine provide a quantitative measure of the body's absorption and metabolic processing of the parent compound. cdc.gov The formation of AcPrCys is a result of the mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds. tandfonline.comnih.gov

The metabolism of 1-bromopropane that leads to the formation of this compound involves several steps. Initially, 1-bromopropane is conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes. nih.govwikipedia.orgyoutube.com This initial conjugate, S-propyl-glutathione, is then sequentially metabolized. The glutamate (B1630785) and glycine (B1666218) residues are cleaved by γ-glutamyltransferase and dipeptidases, respectively, to form S-propyl-L-cysteine. tandfonline.comnih.gov The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate, resulting in this compound, which is then excreted in the urine. tandfonline.comnih.gov

Research has demonstrated a clear correlation between the levels of 1-bromopropane exposure and the urinary concentrations of AcPrCys in occupationally exposed workers. nih.gov Studies have shown that workers with higher exposure to 1-BP, such as those actively spraying adhesives containing the solvent, exhibit significantly higher levels of urinary AcPrCys compared to those with lower exposure. nih.gov This dose-response relationship underscores the utility of AcPrCys as a reliable biomarker for monitoring recent exposure to 1-BP. nih.govoup.com

The table below illustrates the findings from a study on workers exposed to 1-bromopropane in foam cushion spray adhesive applications, demonstrating the correlation between job role, exposure level, and urinary metabolite concentration. nih.gov

| Job Category | Time-Weighted Average (TWA) 1-BP Exposure (ppm) - Geometric Mean | Urinary AcPrCys Concentration (μg/g creatinine) - Geometric Mean |

|---|---|---|

| Sprayers | 92.4 | Significantly Higher |

| Non-Sprayers | 10.5 | Lower |

While this compound is a key metabolite of 1-bromopropane, it's important to note its ubiquitous nature in the urine of the general population, which suggests that other chemicals or endogenous metabolic processes might also contribute to its presence, although exposure is expected to be limited in the general populace. cdc.gov

Relationship to Toxicological Profiles and Health Outcomes of Parent Compounds

The formation of this compound is directly linked to exposure to its parent compound, 1-bromopropane (1-BP), a chemical with a significant toxicological profile. osha.govchemtronics.com Occupational exposure to 1-BP has been associated with a range of adverse health effects, primarily neurological and reproductive toxicity. nih.govosha.govnj.gov

Neurological Effects: Workers exposed to 1-BP have reported a variety of neurological symptoms, including:

Headaches and dizziness osha.gov

Slurred speech and confusion osha.gov

Difficulty walking and muscle twitching osha.gov

Numbness and weakness in the lower extremities chemtronics.comnj.gov

These neurotoxic effects can persist even after the exposure has ceased. osha.gov The severity of these symptoms often correlates with the concentration and duration of exposure to 1-bromopropane. health.state.mn.us

Reproductive and Developmental Effects: Animal studies have provided evidence that 1-bromopropane can be a reproductive toxicant. health.state.mn.us Observed effects in animal models include damage to both male and female reproductive systems, such as decreased sperm motility and altered estrous cycles. nj.govhealth.state.mn.us This has raised concerns about potential reproductive hazards in humans exposed to 1-BP.

Carcinogenicity: The National Toxicology Program (NTP) has classified 1-bromopropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies. osha.govnih.gov Inhalation exposure in rodents has been shown to cause tumors in the skin, large intestine, and lungs. nj.govnih.gov

Other Health Effects:

Respiratory Irritation: Inhalation of 1-BP can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath. nj.govnih.gov

Hepatotoxicity: Animal studies suggest that high concentrations of 1-BP can be toxic to the liver. nih.gov Exposure to 1-BP has been shown to cause a depletion of glutathione in the liver, which can lead to lipid peroxidation and liver damage. nih.gov

Dermal Irritation: Direct contact with 1-bromopropane can cause skin and eye irritation. nj.gov

The following table summarizes the key toxicological endpoints associated with 1-bromopropane exposure.

| Health Effect Category | Observed Outcomes |

|---|---|

| Neurological | Headaches, dizziness, loss of consciousness, slurred speech, confusion, ataxia, paresthesia. osha.gov |

| Reproductive | Decreased fertility in males and females (based on animal studies). nj.gov |

| Carcinogenic | Reasonably anticipated to be a human carcinogen; intestinal and lung cancers in animals. osha.govnj.gov |

| Respiratory | Irritation of the nose, throat, and lungs. nj.gov |

| Hepatic | Potential for liver damage at high concentrations. nih.gov |

| Dermal | Skin and eye irritation upon contact. nj.gov |

Role of Mercapturic Acids in Detoxification Pathways

The formation of this compound is an integral part of the mercapturic acid pathway, which is a critical Phase II detoxification mechanism in the body. tandfonline.comhealthmatters.io This pathway serves to neutralize and facilitate the excretion of a wide variety of xenobiotics and their reactive metabolites. tandfonline.comnih.gov The primary function of this pathway is to render potentially harmful electrophilic compounds more water-soluble, thus enabling their elimination from the body, primarily through urine. wikipedia.orgyoutube.com

The detoxification process is initiated by the conjugation of the xenobiotic with glutathione (GSH), a tripeptide that plays a central role in cellular antioxidant defense. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). wikipedia.orgmdpi.com The resulting glutathione S-conjugate is then subjected to a series of enzymatic cleavages.

The key steps in the mercapturic acid pathway are:

Glutathione Conjugation: An electrophilic xenobiotic (or its metabolite) is conjugated with the sulfhydryl group of glutathione, catalyzed by GSTs. nih.gov

Removal of Glutamic Acid: The γ-glutamyl moiety is removed from the glutathione conjugate by the enzyme γ-glutamyltransferase (GGT). nih.govacs.org

Removal of Glycine: The glycine residue is cleaved by a dipeptidase, leaving a cysteine S-conjugate. nih.govacs.org

N-Acetylation: The resulting cysteine S-conjugate is acetylated by an N-acetyltransferase to form the final mercapturic acid, such as this compound. tandfonline.comnih.gov

This series of reactions effectively transforms a lipophilic and potentially toxic compound into a hydrophilic, less toxic metabolite that can be readily excreted. healthmatters.io The urinary level of mercapturic acids can, therefore, provide a quantitative indication of the activity of this Phase II detoxification pathway. healthmatters.io Low levels of mercapturic acids in the presence of significant xenobiotic exposure may suggest insufficient levels of glutathione or cysteine. healthmatters.io

For most compounds, the formation of mercapturic acid is considered a detoxification reaction. tandfonline.com However, it is noteworthy that in some cases, the intermediate cysteine S-conjugates can undergo bioactivation by other enzymes, such as cysteine S-conjugate β-lyase, to form reactive intermediates. tandfonline.comnih.gov

Investigation of Protein Adduct Formation in Relation to Mercapturic Acid Levels

Electrophilic compounds or their metabolites that are substrates for the mercapturic acid pathway can also react with other nucleophilic sites in the body, including proteins, to form protein adducts. nih.gov The formation of such adducts can disrupt protein structure and function, leading to cellular toxicity. nih.gov Therefore, investigating the relationship between the levels of mercapturic acids, like this compound, and protein adducts can provide a more comprehensive understanding of the toxicological impact of a xenobiotic.

In the case of 1-bromopropane, research has shown that it can covalently bind to proteins. oup.com Specifically, studies have identified the formation of S-propylcysteine (PrCys) adducts on hemoglobin (globin) in both rats and humans exposed to 1-BP. oup.comoup.com The neurotoxic effects of 1-BP may be partly mediated by its ability to covalently bind to sulfhydryl groups in proteins within the nervous system. oup.com

A study investigating workers in a 1-bromopropane production facility found a significant increase in globin S-propylcysteine adducts in exposed workers compared to controls. oup.com In the same study, urinary this compound levels increased with rising ambient 1-BP exposure. oup.com This suggests a concurrent formation of both the detoxification metabolite (AcPrCys) and the protein adduct (globin PrCys) following exposure to 1-BP.

The following table presents data from a study in rats exposed to 1-bromopropane, illustrating the dose-dependent formation of both urinary AcPrCys and globin PrCys adducts.

| 1-BP Exposure Level (ppm) | Urinary AcPrCys (nmol/mg creatinine) | Globin PrCys (nmol/g globin) |

|---|---|---|

| 0 | Undetectable | Undetectable |

| 50 | Detectable Levels | Detectable Levels |

| 200 | Increased Levels | Increased Levels |

| 800 | Highest Levels | Highest Levels |

Note: This table is illustrative of the dose-response relationship described in research. oup.com

The simultaneous measurement of mercapturic acids and protein adducts can enhance our understanding of the internal dose and the biologically effective dose of a xenobiotic. nih.gov While mercapturic acids are generally indicative of recent exposure, protein adducts, particularly those on long-lived proteins like hemoglobin, can reflect more chronic or cumulative exposure. researchgate.net The formation of S-propyl glutathione, the precursor to this compound, has been observed in the liver of mice treated with 1-bromopropane, coinciding with a depletion of hepatic glutathione. nih.govnih.gov This highlights the initial step that can lead to either detoxification and excretion as a mercapturic acid or covalent binding to macromolecules like proteins. nih.gov

Broader Research Context: N Acetyl L Cysteine Derivatives and Cysteine Metabolism

N-Acetyl-S-propyl-L-cysteine within the Family of N-Acetyl-L-cysteine S-Conjugates

This compound, also known as propylmercapturic acid, is a member of a larger class of compounds called N-acetyl-L-cysteine S-conjugates or mercapturic acids. scbt.comnih.gov These compounds are typically formed during the metabolism of xenobiotics (foreign chemical substances) in the body. The general pathway involves the initial conjugation of the xenobiotic with glutathione (B108866), a critical intracellular antioxidant. This glutathione S-conjugate is then enzymatically broken down, ultimately yielding a cysteine S-conjugate. The final step in the formation of a mercapturic acid is the N-acetylation of the amino group of the cysteinyl residue. nih.gov

This compound specifically has been identified as a metabolite of the industrial solvent 1-bromopropane (B46711). scbt.comsielc.com Its presence can serve as a biomarker to indicate exposure to certain harmful substances. sielc.com Like other members of this family, its structure consists of an N-acetylated L-cysteine molecule where a propyl group is attached to the sulfur atom. nih.gov

Interconnections with Glutathione and Cysteine Biosynthesis Pathways

The formation and metabolic context of this compound are intrinsically linked to the biosynthesis of L-cysteine and the metabolism of glutathione.

L-cysteine is the foundational molecule from which this compound is derived. Cysteine is a sulfur-containing amino acid essential for the synthesis of proteins and numerous other vital biomolecules. mdpi.comasm.org In the context of xenobiotic metabolism, the cysteine residue within the glutathione molecule is the key component that ultimately conjugates with the foreign compound and is excreted as a mercapturic acid. N-acetylcysteine (NAC), a derivative of cysteine, is a well-established precursor that can deliver cysteine to cells. utah.aeresearchgate.net The synthesis of this compound relies on the availability of this fundamental amino acid, which is incorporated into glutathione, the first line of defense in detoxification pathways that lead to mercapturic acids.

In bacteria and plants, the biosynthesis of L-cysteine is a two-step process catalyzed by two key enzymes: Serine Acetyltransferase (SAT) and O-Acetylserine Sulfhydrylase (OASS). nih.govresearchgate.net

Serine Acetyltransferase (SAT) : This enzyme, also known as CysE, initiates the pathway by catalyzing the conversion of L-serine into O-acetylserine (OAS), using acetyl-CoA as the acetyl group donor. wikipathways.orgmdpi.com This reaction is a critical regulatory point in the pathway. researchgate.net

O-Acetylserine Sulfhydrylase (OASS) : Also referred to as CysK or CysM, this enzyme completes the synthesis by replacing the acetyl group of OAS with sulfide (B99878) to produce L-cysteine. wikipathways.orgmdpi.com

These two enzymes can form a complex called the cysteine synthase complex, which helps regulate cysteine production. researchgate.netmdpi.com The availability of L-cysteine, produced through this enzymatic pathway, is essential for maintaining cellular functions, including the synthesis of glutathione needed for detoxification processes that generate S-conjugates. asm.org

N-acetyl-L-cysteine (NAC) is widely recognized for its role as a precursor to L-cysteine, which in turn supports the synthesis of glutathione (GSH). nih.gov Glutathione is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it is the most abundant intracellular antioxidant. asm.org The availability of cysteine is often the rate-limiting factor in glutathione synthesis. By providing a stable and bioavailable source of cysteine, NAC effectively replenishes intracellular glutathione levels. nih.govmdpi.com This is particularly crucial in states of oxidative stress or when glutathione is depleted, such as during the detoxification of xenobiotics. nih.govmdpi.com While this compound is primarily an excretory metabolite, its parent molecule, N-acetyl-L-cysteine, demonstrates the crucial role of this class of compounds in supporting the glutathione system. nih.gov

Research on Other S-Substituted Cysteine Derivatives and their Metabolites

Beyond this compound, a diverse range of S-substituted cysteine derivatives exists in nature and as products of metabolism. Research into these compounds provides a broader context for understanding their biochemical significance.

S-Methyl-L-cysteine : This compound and its sulfoxide (B87167) are found naturally in various plants, including those of the Brassica (cabbage family) and Allium (onion family) genera. tandfonline.comnih.gov Metabolomic studies have shown that S-methylcysteine can be synthesized from methanethiol (B179389) and O-acetylserine by the enzyme cysteine synthase. nih.gov In some organisms, it can be demethylated to generate L-cysteine. nih.gov

S-Alk(en)ylcysteine S-oxides : Commonly found in Allium species like garlic and onions, these compounds are responsible for the characteristic flavors and aromas of these plants. nih.gov For example, alliin (B105686) (S-allyl-L-cysteine sulfoxide) in garlic is a well-studied derivative. These compounds are precursors to various biologically active sulfur compounds.

Metabolites of Environmental Toxins : Similar to this compound being a metabolite of 1-bromopropane, other S-substituted cysteine derivatives serve as biomarkers for exposure to different chemicals. For instance, N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) is a metabolite of the pollutant acrolein, and N-Acetyl(carbomylethyl)cysteine (NAE) is a metabolite of acrylamide. sielc.com

The study of these various S-substituted derivatives highlights the diverse roles of cysteine metabolism, from natural product biosynthesis in plants to detoxification and biomarker formation in animals. sielc.comtandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing N-Acetyl-S-propyl-L-cysteine in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or enzymatic catalysis. For characterization, use nuclear magnetic resonance (NMR) to confirm the thioether bond (S-propyl group) and acetyl moiety. High-resolution mass spectrometry (HRMS) or infrared spectroscopy (IR) can validate molecular weight and functional groups. Purification via reverse-phase HPLC is recommended for isolating high-purity samples. Ensure compliance with safety protocols for handling volatile solvents and reactive intermediates .

Q. What safety measures are critical when handling this compound in research laboratories?

- Methodological Answer :

- Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture and light .

- Handling : Use chemical-resistant gloves (nitrile), lab coats, and safety goggles. Work in a fume hood to mitigate inhalation risks. Electrostatic discharge precautions are necessary during transfer .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under physiological conditions?

- Methodological Answer :

- Experimental Design : Conduct parallel stability studies across pH gradients (e.g., pH 2–8) and temperatures (4–37°C). Use LC-MS to monitor degradation products (e.g., free cysteine or propyl disulfides).

- Data Reconciliation : Compare results with published stability profiles of structural analogs (e.g., N-acetylcysteine) and account for matrix effects (e.g., presence of reducing agents in biological samples) .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., 0.1% formic acid in acetonitrile/water) and use deuterated internal standards (e.g., this compound-d5) to correct for matrix interference.

- Validation Parameters : Include linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), and recovery rates (>85%) in validation protocols .

Q. How does this compound interact with microbial detoxification pathways, and how can this be modeled experimentally?

- Methodological Answer :

- In Vitro Models : Use gut microbiota isolates (e.g., Eubacterium rectale) to study metabolic conversion into endpoint products like glutathione derivatives. Monitor metabolite production via untargeted metabolomics (e.g., UPLC-QTOF-MS).

- Data Interpretation : Cross-reference with genomic databases (e.g., KEGG pathways) to identify enzymes (e.g., cysteine conjugate β-lyases) involved in catabolism .

Data Reproducibility and Reporting

Q. What guidelines ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Documentation : Report synthesis routes, purification yields, and characterization data (e.g., NMR chemical shifts) in supplementary materials.

- Ethical Compliance : Disclose storage conditions, batch numbers, and institutional safety approvals. Follow journal-specific standards (e.g., Beilstein Journal guidelines for experimental detail) .

Q. How can researchers integrate omics data (e.g., transcriptomics) with metabolic studies of this compound?

- Methodological Answer :

- Multi-Omics Workflow : Pair RNA-seq data (e.g., from BioProject PRJNA988517) with targeted metabolomics to correlate gene expression (e.g., glutathione synthase) with metabolite levels.

- Statistical Tools : Use pathway enrichment analysis (e.g., MetaboAnalyst) and machine learning models to identify biomarker associations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。